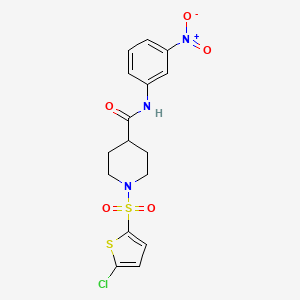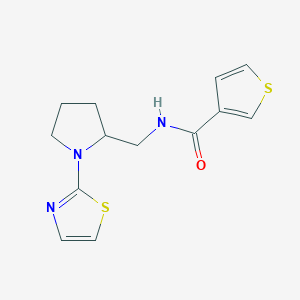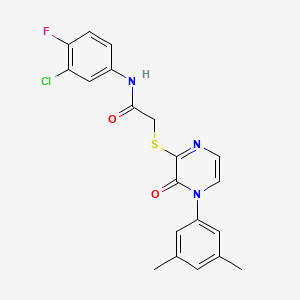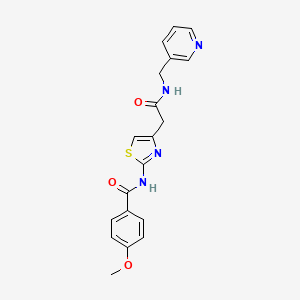
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CTNPC, and it has been shown to have a number of interesting properties that make it useful for a variety of research applications. In
Mecanismo De Acción
The mechanism of action of CTNPC is not yet fully understood, but it is thought to involve the inhibition of protein-protein interactions. CTNPC has been shown to selectively bind to a specific site on one of the proteins involved in the interaction, preventing the two proteins from binding to each other. This results in the inhibition of the interaction and can lead to a variety of downstream effects.
Biochemical and Physiological Effects:
CTNPC has been shown to have a number of biochemical and physiological effects in a variety of biological systems. In addition to its role as a chemical probe for the study of protein-protein interactions, CTNPC has also been shown to have potential applications in cancer research. Specifically, CTNPC has been shown to inhibit the growth of certain types of cancer cells, making it a promising candidate for the development of new cancer treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of CTNPC is its selectivity for specific protein-protein interactions. This makes it a valuable tool for studying these interactions in a variety of biological systems. However, the synthesis of CTNPC is a complex and time-consuming process, which can limit its use in certain types of experiments. Additionally, the exact mechanism of action of CTNPC is not yet fully understood, which can make it difficult to interpret the results of experiments using this compound.
Direcciones Futuras
There are a number of potential future directions for research on CTNPC. One area of interest is the development of new synthetic methods for the production of CTNPC. This could help to make this compound more widely available for use in scientific research. Additionally, further studies are needed to fully understand the mechanism of action of CTNPC and to explore its potential applications in a variety of biological systems. Finally, there is a need for more research on the potential limitations and side effects of CTNPC, particularly in the context of its use as a potential cancer treatment.
Métodos De Síntesis
The synthesis of CTNPC is a complex process that involves a number of steps. The first step is the synthesis of the 5-chlorothiophene-2-sulfonyl chloride, which is then reacted with the 3-nitroaniline to produce the intermediate compound. This intermediate is then reacted with piperidine-4-carboxylic acid to produce the final product, CTNPC. The synthesis of CTNPC is a time-consuming and challenging process that requires significant expertise in organic chemistry.
Aplicaciones Científicas De Investigación
CTNPC has been shown to have a number of potential applications in scientific research. One of the primary uses of CTNPC is as a chemical probe for the study of protein-protein interactions. CTNPC has been shown to selectively inhibit the interaction between two specific proteins, making it a valuable tool for studying these interactions in a variety of biological systems.
Propiedades
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(3-nitrophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O5S2/c17-14-4-5-15(26-14)27(24,25)19-8-6-11(7-9-19)16(21)18-12-2-1-3-13(10-12)20(22)23/h1-5,10-11H,6-9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOOJONGVBLCLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(Imidazo[2,1-b][1,3]thiazol-3-ylmethyl)but-2-ynamide](/img/structure/B2908806.png)
![(3-Cyano-4-fluorophenyl)-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyanamide](/img/structure/B2908808.png)
![5-{[4-(benzyloxy)phenyl]amino}-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2908809.png)
![1-[4-(dimethylamino)phenyl]octahydroisoquinolin-4a(2H)-ol](/img/structure/B2908810.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2908811.png)
![N-(2,5-dimethoxyphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2908813.png)






![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2908825.png)